2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide
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Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide is a useful research compound. Its molecular formula is C18H14ClF2N3O3S2 and its molecular weight is 457.89. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition
The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a close analog, showed potent inhibition of PI3Kα and mTOR in vitro and in vivo. This research aimed to improve metabolic stability by examining various heterocyclic analogs, leading to the identification of compounds with similar efficacy but better metabolic profiles (Stec et al., 2011).
Antimicrobial Studies
Another study synthesized new pyridine derivatives utilizing 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with significant antibacterial and antifungal activities (Patel & Agravat, 2007).
Anticancer and Antibacterial Activities
Research into N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide unveiled compounds with antibacterial capabilities and enzyme inhibitory effects against lipoxygenase, showcasing potential as anticancer agents (Nafeesa et al., 2017).
Aldose Reductase Inhibitors with Antioxidant Activity
Research on 2,6-difluorophenol and tetrazole derivatives of phenylsulfonamidodifluorophenol structures revealed compounds with significant aldose reductase inhibitory activity and potent antioxidant potential, suggesting applications in managing diabetic complications (Alexiou & Demopoulos, 2010).
Antimalarial and Potential COVID-19 Applications
A study on sulfonamide derivatives demonstrated antimalarial activity and suggested potential utility in COVID-19 treatment through computational calculations and molecular docking studies, indicating a broad spectrum of pharmacological applications (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O3S2/c19-11-4-6-13(7-5-11)29(26,27)24-18-23-12(10-28-18)8-17(25)22-9-14-15(20)2-1-3-16(14)21/h1-7,10H,8-9H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFMOBATQDYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.